molecular formula C10H10O2 B7732075 5-Hydroxy-3-methyl-1-indanone CAS No. 57878-30-5

5-Hydroxy-3-methyl-1-indanone

Cat. No.: B7732075
CAS No.: 57878-30-5
M. Wt: 162.18 g/mol
InChI Key: QUPRDUJXKPSIBY-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-1-indanone: is a chemical compound belonging to the indanone family It is characterized by a hydroxy group at the 5th position and a methyl group at the 3rd position on the indanone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methyl-1-indanone can be achieved through several methods. One common approach involves the alkylation of 5-hydroxy-1-indanone with methylating agents. For instance, the reaction of 5-hydroxy-1-indanone with methyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-methyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydroxy-3-methyl-1-indanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: Pharmaceutical research explores the potential of this compound as a lead compound for drug development. Its derivatives have shown promise in the treatment of neurodegenerative diseases and as anti-inflammatory agents .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. It is used in the synthesis of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-1-indanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indanone core structure can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

  • 5-Hydroxy-1-indanone
  • 3-Methyl-1-indanone
  • 5-Methoxy-1-indanone
  • 6-Hydroxy-1-indanone

Comparison: 5-Hydroxy-3-methyl-1-indanone is unique due to the presence of both a hydroxy and a methyl group on the indanone core. This dual substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 5-Hydroxy-1-indanone lacks the methyl group, which can influence its steric and electronic properties, leading to different reactivity and interaction profiles .

Properties

IUPAC Name

5-hydroxy-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPRDUJXKPSIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57878-30-5
Record name 5-Hydroxy-3-methyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-3-METHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AOU8SN0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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